1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

Chemical Identity and Classification

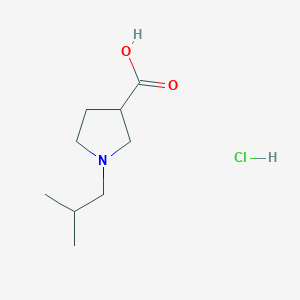

1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS RN: 1384805-69-9) is a nitrogen-containing heterocyclic compound classified under the pyrrolidine carboxylic acid derivatives. Its molecular formula is C₉H₁₈ClNO₂ , with a molecular weight of 207.70 g/mol. The structure comprises a five-membered pyrrolidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a 2-methylpropyl (isobutyl) group, forming a secondary amine hydrochloride salt.

Systematic IUPAC Name :

this compound.

Key Structural Features :

- Pyrrolidine core : A saturated five-membered ring with four CH₂ groups and one NH⁺ group.

- Carboxylic acid substituent : At the 3-position, enabling hydrogen bonding and salt formation.

- Isobutyl group : A branched alkyl chain at the 1-position, contributing to steric bulk and lipophilicity.

- Hydrochloride salt : Enhances solubility in polar solvents compared to the free base.

Classification :

- Functional groups : Secondary amine, carboxylic acid, hydrochloride salt.

- Chemical class : N-Alkylpyrrolidine-3-carboxylic acid derivative.

Historical Context and Discovery

The compound was first synthesized as part of broader efforts to explore N-substituted pyrrolidine derivatives for pharmaceutical and catalytic applications. While its exact discovery timeline is not explicitly documented, its development aligns with advancements in enantioselective synthesis methods reported in the early 2000s. For instance, patents such as US8344161B2 (2009) and WO2010069793A1 (2009) describe processes for synthesizing structurally related pyrrolidine-3-carboxylic acids via asymmetric hydrogenation, highlighting the growing interest in stereochemically complex intermediates.

The compound’s synthesis likely emerged from medicinal chemistry research targeting central nervous system (CNS) disorders, where pyrrolidine derivatives are valued for their bioactivity and structural versatility. Its hydrochloride form became notable for improving solubility, a critical factor in drug formulation.

Significance in Pyrrolidine Chemistry Research

Pyrrolidine derivatives are pivotal in organic and medicinal chemistry due to their conformational rigidity and ability to mimic natural peptides. This compound’s significance stems from:

Synthetic Utility :

Pharmaceutical Relevance :

- Pyrrolidine-3-carboxylic acid derivatives are investigated as enzyme inhibitors. For example, N-substituted analogues show nanomolar potency against arginase I/II, relevant to cancer and cardiovascular diseases.

- The hydrochloride salt enhances bioavailability, making it a preferred form for preclinical studies.

Material Science Applications :

Position Among N-Substituted Pyrrolidine-3-carboxylic Acid Derivatives

This compound occupies a unique niche due to its branched N-alkyl substituent and ionizable carboxylic acid group . A comparison with related derivatives is outlined below:

The isobutyl group’s steric profile distinguishes it from linear-chain analogues, making it advantageous for asymmetric synthesis where spatial control is critical. Additionally, its hydrochloride salt form is preferred in aqueous reaction systems, unlike free bases or aromatic derivatives.

Properties

IUPAC Name |

1-(2-methylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(2)5-10-4-3-8(6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEZFHNTUNVHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

Two main synthetic strategies are commonly employed for preparing pyrrolidine-3-carboxylic acid derivatives and their substituted analogues:

- Asymmetric Hydrogenation of Pyrroline Precursors

- Cyclization and Functional Group Transformations from Protected Amino Acid Derivatives

Asymmetric Hydrogenation Method

One of the most effective methods for preparing pyrrolidine-3-carboxylic acids with high enantiomeric purity involves the asymmetric hydrogenation of pyrroline carboxylic acid derivatives. This method is characterized by:

- Use of chiral ruthenium-based catalysts such as [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)]

- Moderate reaction conditions: typically 20 hours at 30°C under 40 bar hydrogen pressure

- High conversion rates (~98.6%) and excellent enantiomeric excess (>99.9% ee)

- Yields approaching 98%

This method allows for selective hydrogenation of the double bond in 2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives, leading to the pyrrolidine ring with controlled stereochemistry.

| Parameter | Details |

|---|---|

| Catalyst | [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)] |

| Substrate | 1-benzyl-4-(3,4-difluoro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid |

| Temperature | 30°C |

| Pressure | 40 bar H2 |

| Reaction Time | 20 hours |

| Conversion | 98.6% |

| Yield | 98% (crude) |

| Enantiomeric Excess (ee) | >99.9% |

This approach is scalable and provides a cost-effective route to enantiomerically pure pyrrolidine carboxylic acids, suitable for pharmaceutical intermediates.

Cyclization and Functional Group Manipulation from Protected Amino Acid Derivatives

An alternative synthetic route involves the preparation of pyrrolidine derivatives through multi-step transformations starting from protected amino acid precursors such as N-tert-butoxycarbonyl (Boc) protected amino acids. The key steps typically include:

- Deprotonation using strong bases like lithium hexamethyldisilazide (LHMDS) or n-butyllithium (nBuLi) at low temperatures (-78°C)

- Formylation or acylation using reagents such as acetic formic anhydride or formic pivalic anhydride

- Cyclization to form dihydro-1H-pyrrole intermediates

- Subsequent hydrolysis and deprotection steps to yield the pyrrolidine carboxylic acid

- Final conversion to hydrochloride salt by treatment with HCl or trifluoroacetic acid (TFA)

This method is notable for:

- High yields in each step (typically 80-90%)

- Use of mild reaction conditions during cyclization and hydrolysis

- Capability to introduce various substituents at the pyrrolidine ring positions via choice of starting materials

Typical Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Deprotonation | LHMDS or nBuLi, -78°C, under N2 | Quantitative |

| Formylation/acylation | Acetic formic anhydride or formic pivalic anhydride, -78°C to 5°C | 80-90 |

| Cyclization | Stirring at 25°C, TFA treatment | ~82.9 |

| Hydrolysis and extraction | LiOH in water/THF, pH adjustment | 90-100 |

| Purification | Column chromatography | High purity |

Proton NMR data confirms the structure and purity of intermediates and final products, demonstrating well-defined multiplets and chemical shifts consistent with pyrrolidine-3-carboxylic acid derivatives.

Additional Notes on Salt Formation and Purification

The hydrochloride salt of 1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid is typically obtained by:

- Treating the free base with hydrochloric acid in an appropriate solvent (e.g., methanol or dichloromethane)

- Stirring at room temperature for several hours

- Isolation by evaporation and recrystallization or column chromatography

This step ensures improved stability, solubility, and handling properties of the compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Enantiomeric Purity | Notes |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)] | 30°C, 40 bar H2, 20 h | ~98 | >99.9% ee | High stereoselectivity, scalable |

| Cyclization from Protected Amino Acids | LHMDS/nBuLi, acetic formic anhydride, TFA | -78°C to 25°C, multiple steps | 80-90 per step | Not always specified | Multi-step, flexible for substitutions |

| Hydrochloride Salt Formation | HCl in methanol/DCM | Room temperature, several hours | Quantitative | N/A | Improves stability and purity |

Chemical Reactions Analysis

1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert it into alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride has shown potential in medicinal chemistry as a building block for synthesizing bioactive compounds. Its derivatives have been investigated for their pharmacological properties, including:

- Neuroprotective Agents: Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.

- Antidepressants: Some studies suggest that modifications of this compound can lead to new antidepressant agents by targeting neurotransmitter systems.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules: The pyrrolidine ring can be functionalized to create complex organic molecules used in pharmaceuticals and agrochemicals.

- Chiral Building Blocks: As a chiral compound, it is useful in asymmetric synthesis, allowing chemists to create enantiomerically pure substances.

Biochemistry

In biochemistry, this compound is utilized as:

- Buffering Agent: It has been employed as a buffering agent in biological systems, maintaining pH stability during biochemical reactions.

- Substrate for Enzymatic Reactions: Its derivatives are used as substrates in enzymatic assays to study enzyme kinetics and mechanisms.

Neuroprotective Studies

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of pyrrolidine derivatives. The results indicated that compounds similar to this compound could reduce oxidative stress in neuronal cells, suggesting potential applications in treating Alzheimer's disease .

Antidepressant Development

In another research effort documented in European Journal of Pharmacology, scientists synthesized various analogs of this compound and evaluated their antidepressant-like activity in animal models. The findings highlighted significant improvements in depressive behaviors, indicating that these compounds could lead to new antidepressant therapies .

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Pyrrolidine Carboxylic Acid Derivatives

Pyrrolidine derivatives with carboxylic acid substituents are common in medicinal chemistry due to their versatility in forming salts and interacting with biological targets. Below is a comparative analysis:

Key Observations :

- The 5-oxo derivative () exhibits increased acidity due to the ketone, making it more reactive in nucleophilic reactions compared to the target compound .

- Fluorinated pyrrolidines () are prioritized in drug design for their ability to resist metabolic degradation, a feature absent in the non-fluorinated target compound .

Pyrrolidine Esters and Protected Derivatives

Esters and protected amines are critical intermediates in multi-step syntheses. Examples include:

Comparison :

Bicyclic and Complex Pyrrolidine Analogs

Bicyclic pyrrolidine derivatives, such as pyrrolo[2,3-c]pyridine-2-carboxylic acids (), exhibit distinct properties due to fused ring systems:

| Compound | Structure | Key Differences | Reference |

|---|---|---|---|

| 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | Bicyclic (pyrrolopyridine) | Increased rigidity; potential for π-π stacking |

Analysis :

- Bicyclic systems (e.g., ) offer enhanced structural rigidity, which can improve target binding specificity but may reduce synthetic accessibility compared to monocyclic pyrrolidines .

Biological Activity

1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride, a derivative of pyrrolidine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a pyrrolidine ring with a carboxylic acid functional group and an isopropyl side chain, which may influence its interaction with biological targets.

Pharmacological Properties

The biological activity of this compound has been explored in various studies, focusing on its role as a potential antagonist in neuropeptide signaling pathways. Notably, its structural analogs have been investigated for their effects on the relaxin-3/RXFP3 system, which is implicated in several physiological processes including appetite regulation and stress responses.

Research indicates that compounds similar to this compound may act as antagonists at the RXFP3 receptor. For example, a study identified a related compound with an IC50 value of 5.74 μM against RXFP3, suggesting moderate potency in inhibiting receptor activity . This antagonism could have implications for conditions like obesity and metabolic syndrome, where the relaxin-3 pathway is dysregulated.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

| Compound | Target | IC50 (μM) | Effect |

|---|---|---|---|

| This compound | RXFP3 | 5.74 | Antagonist |

| Related compound (e.g., analog) | RXFP3 | 4.78 | Antagonist |

| Other derivatives | Various GPCRs | Varies | Potential agonist/antagonist |

Study on RXFP3 Antagonists

A comprehensive study screened numerous compounds for their antagonistic effects on RXFP3. The results highlighted that the potency of various analogs could be improved through structural modifications, emphasizing the importance of the side chain's configuration . The findings suggest that even slight variations in the molecular structure can significantly alter biological activity.

Enantiomeric Studies

The biological properties of enantiomers derived from pyrrolidine carboxylic acids have also been examined. It was found that optical isomers can exhibit different affinities for biological targets, which is critical in drug design . The study indicated that the asymmetrical carbon atom did not influence binding at opioid receptors, suggesting that other structural features are more critical for receptor interaction.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of vapors or aerosols .

- Emergency Measures : For skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, use eyewash stations and seek medical attention .

- Storage : Keep containers tightly sealed in a cool, dry area away from ignition sources. Monitor electrostatic discharge risks .

Q. How can researchers determine the purity of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (e.g., 210–254 nm) and compare retention times against certified standards. Purity ≥98% is typical for research-grade compounds .

- Gas Chromatography (GC) : Applicable for volatile derivatives; validate with internal standards and flame ionization detection .

- Elemental Analysis : Confirm C, H, N, and Cl content against theoretical values derived from its molecular formula (e.g., C₁₀H₂₀N₂O₂·HCl) .

Q. What solvents are suitable for dissolving this compound?

- Methodological Answer :

- Polar Solvents : Methanol, ethanol, or water are primary choices. Conduct solubility tests at 25°C by gradually adding solvent until saturation (e.g., 10 mg/mL increments).

- Aqueous Buffers : Adjust pH to 3–5 (using HCl/NaOH) to enhance solubility. Avoid DMSO unless stability studies confirm compatibility .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model intermediates and transition states. Software like Gaussian or ORCA can predict activation energies for key steps (e.g., pyrrolidine ring formation) .

- Reaction Path Screening : Apply ICReDD’s integrated computational-experimental workflow to prioritize high-yield pathways. For example, simulate nucleophilic substitution at the 3-carboxylic acid position .

- Machine Learning : Train models on existing pyrrolidine derivative datasets to predict optimal catalysts (e.g., Pd/C or chiral amines) .

Q. How should researchers resolve contradictions in NMR data during structural elucidation?

- Methodological Answer :

- Multi-Nuclear NMR : Acquire ¹H, ¹³C, and DEPT-135 spectra to distinguish CH₂/CH₃ groups in the 2-methylpropyl sidechain. Compare experimental shifts with computed values (e.g., using ACD/Labs or MestReNova) .

- Chiral Analysis : Use polarimetry or chiral HPLC to confirm stereochemistry (e.g., (R)- vs. (S)-configurations) if the compound exhibits optical activity .

- Cross-Validation : Correlate IR (e.g., carbonyl stretch at ~1700 cm⁻¹) and mass spectrometry (e.g., molecular ion [M+H]+ at m/z 237.7) to validate assignments .

Q. What strategies mitigate environmental risks during disposal of this compound?

- Methodological Answer :

- Regulatory Compliance : Classify waste under UN3077 (environmentally hazardous solid) and follow WGK 2 guidelines (Germany) for water contamination risks .

- Neutralization : Treat acidic aqueous solutions with sodium bicarbonate to pH 6–8 before disposal.

- Incineration : Use high-temperature (>800°C) facilities with scrubbers to minimize HCl emissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.